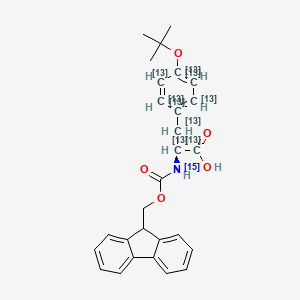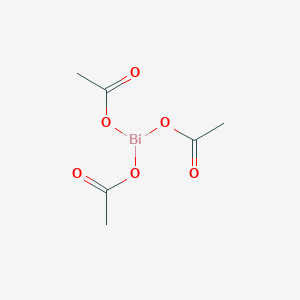
Fmoc-Tyr(tBu)-OH-13C9,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Tyr(tBu)-OH-13C9,15N is a labeled derivative of Fmoc-Tyr(tBu)-OH, which is a protected form of the amino acid tyrosine. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This compound is commonly used in the synthesis of peptides and proteins, where the Fmoc group serves as a protective group for the amino group, and the tert-butyl group protects the hydroxyl group of tyrosine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(tBu)-OH-13C9,15N typically involves the following steps:
Fmoc Protection: The amino group of tyrosine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
tert-Butyl Protection: The hydroxyl group of tyrosine is protected using tert-butyl chloride in the presence of a base like triethylamine.
Isotope Labeling: The labeled carbon-13 and nitrogen-15 isotopes are introduced during the synthesis of the tyrosine precursor, which is then used in the subsequent protection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the labeled tyrosine precursor.
Protection Steps: Sequential protection of the amino and hydroxyl groups using Fmoc-Cl and tert-butyl chloride.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
Fmoc-Tyr(tBu)-OH-13C9,15N undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the tert-butyl group using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for tert-butyl removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions are peptides and proteins with the desired sequence, where this compound serves as a building block.
科学的研究の応用
Chemistry
Fmoc-Tyr(tBu)-OH-13C9,15N is widely used in solid-phase peptide synthesis (SPPS) to create labeled peptides for structural and functional studies.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding through techniques like NMR spectroscopy and mass spectrometry.
Medicine
Labeled peptides synthesized using this compound are used in drug development and pharmacokinetic studies to track the distribution and metabolism of therapeutic peptides.
Industry
In the pharmaceutical industry, this compound is used in the production of labeled peptides for quality control and analytical purposes.
作用機序
The mechanism of action of Fmoc-Tyr(tBu)-OH-13C9,15N involves its incorporation into peptides and proteins during synthesis. The labeled isotopes allow for detailed structural and dynamic studies using NMR and mass spectrometry. The Fmoc and tert-butyl groups protect the amino and hydroxyl groups, respectively, during synthesis, preventing unwanted side reactions.
類似化合物との比較
Similar Compounds
Fmoc-Tyr(tBu)-OH: The non-labeled version of the compound, used for similar purposes but without the isotopic labeling.
Fmoc-Tyr-OH: A variant without the tert-butyl protection, used when hydroxyl protection is not required.
Boc-Tyr(tBu)-OH: Uses a different protecting group (Boc) for the amino group, offering different deprotection conditions.
Uniqueness
Fmoc-Tyr(tBu)-OH-13C9,15N is unique due to its isotopic labeling, which provides enhanced capabilities for structural and dynamic studies in scientific research. The combination of Fmoc and tert-butyl protection ensures efficient synthesis and high purity of the final peptides.
特性
分子式 |
C28H29NO5 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1 |
InChIキー |
JAUKCFULLJFBFN-QYGFZDEWSA-N |
異性体SMILES |
CC(C)(C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)






![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
